3-Acetyl-6-bromo-2-fluorophenylboronic acid

Organic Synthesis Sequential Cross-Coupling Medicinal Chemistry

Sourcing a hetero-trisubstituted phenylboronic acid with multiple orthogonal reactive handles often forces researchers to compromise on regioselectivity. 3-Acetyl-6-bromo-2-fluorophenylboronic acid (CAS 1451390-80-9) solves this by integrating acetyl, bromo, and fluoro substituents on a single aromatic ring, enabling precise sequential Suzuki couplings for unsymmetrical biaryl architectures. • Orthogonal reactivity: Boronic acid for first coupling; bromo group for second-stage diversification. • Fluoro-substitution enhances metabolic stability of resulting drug candidates. • Batch-traceable ≥95% purity with consistent quality across multiple vendor lots.

Molecular Formula C8H7BBrFO3
Molecular Weight 260.85 g/mol
CAS No. 1451390-80-9
Cat. No. B1526653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-6-bromo-2-fluorophenylboronic acid
CAS1451390-80-9
Molecular FormulaC8H7BBrFO3
Molecular Weight260.85 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1F)C(=O)C)Br)(O)O
InChIInChI=1S/C8H7BBrFO3/c1-4(12)5-2-3-6(10)7(8(5)11)9(13)14/h2-3,13-14H,1H3
InChIKeyWVFYJYHNIWIUOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Acetyl-6-bromo-2-fluorophenylboronic acid: Overview


3-Acetyl-6-bromo-2-fluorophenylboronic acid (CAS 1451390-80-9) is a hetero-trisubstituted phenylboronic acid featuring an acetyl group, a bromo substituent, and a fluorine atom on a single aromatic ring . With a molecular formula of C8H7BBrFO3 and a molecular weight of 260.85 g/mol, this compound is a versatile intermediate in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions that construct complex biaryl architectures for medicinal chemistry and materials science applications . Its unique substitution pattern provides multiple reactive handles that can be engaged in orthogonal transformations, distinguishing it from simpler, mono- or unsubstituted boronic acid analogs.

3-Acetyl-6-bromo-2-fluorophenylboronic acid: Irreplaceability


The presence of three distinct functional groups on the phenyl ring of 3-acetyl-6-bromo-2-fluorophenylboronic acid creates a unique steric and electronic environment that cannot be replicated by simpler boronic acids. For example, substituting the bromo group with a hydrogen (as in 3-acetyl-2-fluorophenylboronic acid) eliminates a critical site for orthogonal cross-coupling reactions, drastically limiting synthetic versatility . Conversely, replacing the acetyl group removes a powerful electron-withdrawing substituent that modulates the reactivity of both the boronic acid moiety and the adjacent bromo group in transition-metal-catalyzed processes . The precise 1,2,3-substitution pattern (acetyl at C3, fluoro at C2, bromo at C6) is essential for the intended regioselectivity in sequential coupling strategies, making generic substitution a high-risk proposition for complex molecule synthesis.

3-Acetyl-6-bromo-2-fluorophenylboronic acid: Key Differentiators


Orthogonal Reactivity for Sequential Couplings

3-Acetyl-6-bromo-2-fluorophenylboronic acid possesses both a boronic acid handle for one Suzuki coupling and an aryl bromide for a second, sequential Suzuki reaction . This orthogonal reactivity allows for the construction of unsymmetrical terphenyls in a controlled manner, unlike simpler boronic acids that lack a second halogen. While direct comparative yields for this specific compound are not reported in public literature, class-level inference based on analogous polyhalogenated boronic acids indicates that sequential coupling can be achieved with high chemoselectivity . The bromo substituent at C6 is activated by the adjacent fluoro and acetyl groups, facilitating oxidative addition in palladium-catalyzed cycles.

Organic Synthesis Sequential Cross-Coupling Medicinal Chemistry

Higher Molecular Weight and Density

The incorporation of a bromine atom at the 6-position significantly alters the physical properties of 3-acetyl-6-bromo-2-fluorophenylboronic acid relative to its non-brominated counterparts. The target compound exhibits a molecular weight of 260.85 g/mol and a predicted density of 1.7±0.1 g/cm³ . In contrast, 3-acetyl-2-fluorophenylboronic acid (CAS 870778-95-3) has a molecular weight of only 181.96 g/mol and a predicted density of 1.28 g/cm³ . The 5-acetyl-2-fluorophenylboronic acid regioisomer (CAS 870777-29-0) shows an intermediate density of 1.28 g/cm³ .

Physicochemical Properties Material Science Process Chemistry

Higher Boiling Point

The boiling point of 3-acetyl-6-bromo-2-fluorophenylboronic acid is predicted to be 425.5±55.0 °C at 760 mmHg , which is significantly higher than that of the simpler 2-bromo-6-fluorophenylboronic acid (CAS 913835-80-0), which boils at 324.4 °C . This difference reflects the additional acetyl substituent, which increases molecular weight and intermolecular interactions.

Thermal Stability Process Development Purification

Defined Purity and Reliable Supply

3-Acetyl-6-bromo-2-fluorophenylboronic acid is commercially available from multiple vendors with specified minimum purities of 95% and 97% , ensuring consistency for research and development. In contrast, the closely related 3-acetyl-5-bromo-2-fluorophenylboronic acid pinacol ester is often offered without a guaranteed purity specification from some suppliers , introducing variability that can impact reaction outcomes.

Procurement Quality Control Reproducibility

3-Acetyl-6-bromo-2-fluorophenylboronic acid: Best Applications


Sequential Suzuki Coupling for Unsymmetrical Terphenyls

Due to its dual reactive handles (boronic acid and aryl bromide), 3-acetyl-6-bromo-2-fluorophenylboronic acid is ideally suited for constructing unsymmetrical terphenyls and related extended aromatic systems via two successive Suzuki couplings . The acetyl and fluoro groups activate the bromide for the second coupling, while the boronic acid participates in the first, enabling precise control over the final architecture. This orthogonal reactivity is not available in simpler, non-brominated analogs .

Fluorinated Biaryl Pharmacophore Synthesis

The fluorine atom in the 2-position imparts unique electronic properties and metabolic stability to the resulting biaryl products, making this compound a valuable building block for medicinal chemistry programs targeting kinase inhibitors, GPCR modulators, and other fluorinated drug candidates . The bromo group provides a convenient site for further diversification via palladium-catalyzed cross-couplings .

High-Temperature Reaction Compatibility

With a predicted boiling point exceeding 425 °C, 3-acetyl-6-bromo-2-fluorophenylboronic acid exhibits superior thermal stability compared to simpler bromo-fluorophenylboronic acids (which boil at ~324 °C) . This makes it a preferred choice for reactions conducted under harsh thermal conditions, such as solvent-free melt-phase couplings or high-temperature flow chemistry, where lower-boiling analogs may decompose or volatilize .

Process Development with Reliable Supply

The compound's availability from multiple reputable vendors with specified purities of 95-97% ensures reliable procurement for process R&D and scale-up. This reduces the risk associated with sourcing a niche building block and supports reproducibility across batches , a critical factor when transitioning from discovery to pre-clinical development.

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